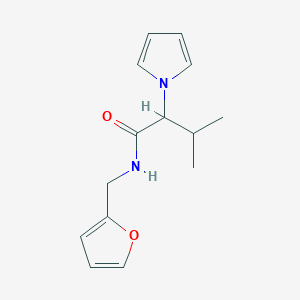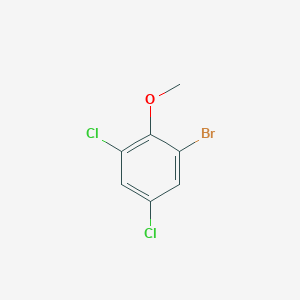
2-Bromo-4,6-dichloroanisole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-dichloroanisole typically involves the bromination and chlorination of anisole. One common method is the bromination of 4,6-dichloroanisole using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,6-dichloroanisole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, allowing further functionalization.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or sodium methoxide in polar solvents like ethanol or methanol.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.
Major Products Formed:
Nucleophilic Substitution: Products include 2-hydroxy-4,6-dichloroanisole or 2-methoxy-4,6-dichloroaniline.
Electrophilic Substitution: Products include nitrated or sulfonated derivatives of this compound.
Scientific Research Applications
2-Bromo-4,6-dichloroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-dichloroanisole involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The methoxy group and halogen atoms play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
4-Bromo-2,6-dichloroanisole: Similar structure but with different substitution pattern.
2,6-Dichloroanisole: Lacks the bromine atom, affecting its reactivity and applications.
2-Bromo-4,5-dichloroanisole: Different position of chlorine atoms, leading to distinct chemical properties.
Uniqueness: 2-Bromo-4,6-dichloroanisole is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs. The presence of both bromine and chlorine atoms, along with the methoxy group, makes it a versatile compound in various chemical reactions and research applications .
Properties
IUPAC Name |
1-bromo-3,5-dichloro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYKUHBCPJRXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501335045 | |
| Record name | 2-Bromo-4,6-dichloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501335045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60633-26-3 | |
| Record name | 2-Bromo-4,6-dichloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501335045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
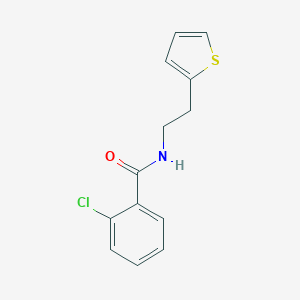

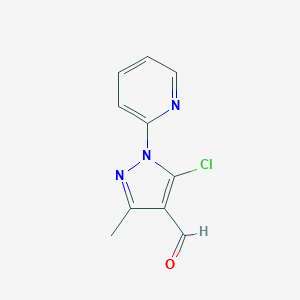


![2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B358681.png)
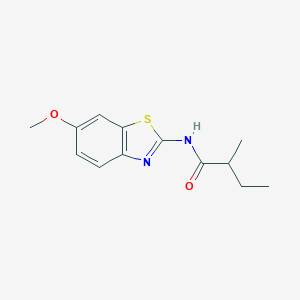
![7-[(3-Fluorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B358684.png)
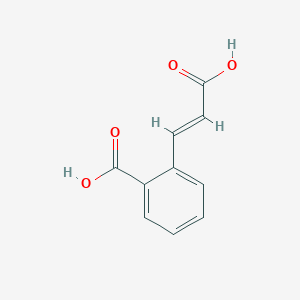
![N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B358701.png)
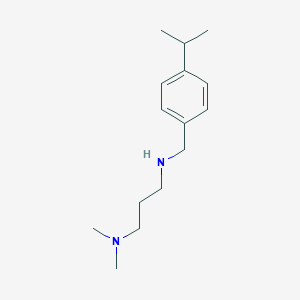
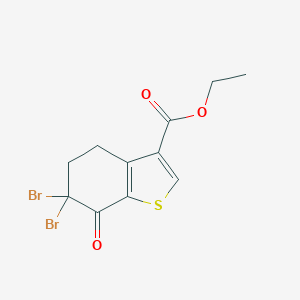
![(2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B358723.png)
